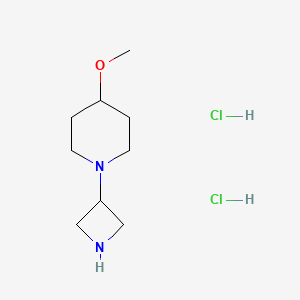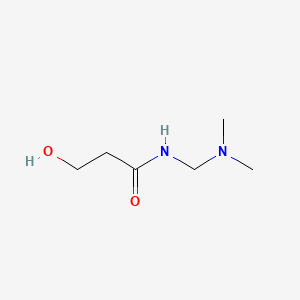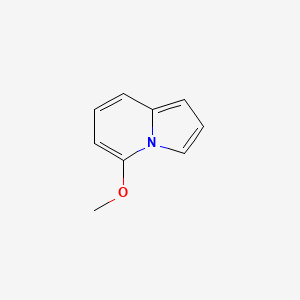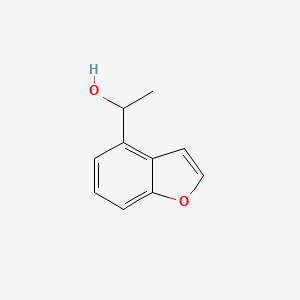![molecular formula C7H10O2 B573321 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- CAS No. 162758-83-0](/img/new.no-structure.jpg)
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[410]hept-3-ene, 1-methoxy- is a bicyclic ether compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and methanol.
Epoxidation: Cyclohexene undergoes epoxidation using a peracid, such as meta-chloroperoxybenzoic acid, to form cyclohexene oxide.
Methoxylation: The cyclohexene oxide is then treated with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethers and alcohols depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar structure but lacks the methoxy group.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Limonene oxide: Contains a similar oxirane ring but with different substituents.
Uniqueness
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- is unique due to the presence of the methoxy group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
162758-83-0 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-methoxy-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O2/c1-8-7-5-3-2-4-6(7)9-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
PYBMYAPOKXVIJR-UHFFFAOYSA-N |
SMILES |
COC12CC=CCC1O2 |
Canonical SMILES |
COC12CC=CCC1O2 |
Synonyms |
7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


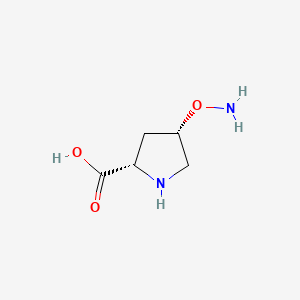
![Thiazolo[5,4-g]isoquinoline](/img/structure/B573245.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B573249.png)
